Ethyl 2-(azetidin-1-yl)acetate
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Overview
Description
Ethyl 2-(azetidin-1-yl)acetate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant biological activities and are used as building blocks in the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(azetidin-1-yl)acetate typically involves the reaction of ethyl bromoacetate with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(azetidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azetidines .
Scientific Research Applications
Ethyl 2-(azetidin-1-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(azetidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form covalent bonds with target molecules, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of antimicrobial and antifungal activities .
Comparison with Similar Compounds
Azetidine: A simple four-membered nitrogen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring.
Comparison: Ethyl 2-(azetidin-1-yl)acetate is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it more reactive compared to pyrrolidine and piperidine derivatives, which have larger ring sizes and less strain . The azetidine ring’s reactivity is advantageous in synthetic chemistry, allowing for the formation of diverse and complex molecules .
Biological Activity
Ethyl 2-(azetidin-1-yl)acetate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis and Characterization
This compound can be synthesized through several methods involving the reaction of azetidine derivatives with ethyl acetate or related reagents. The characterization of the compound typically involves techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure.
Table 1: Characterization Techniques for this compound
Technique | Purpose |
---|---|
NMR | Determine molecular structure |
IR | Identify functional groups |
Mass Spectrometry | Confirm molecular weight |
Biological Activity
The biological activity of this compound has been explored in various contexts, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that azetidine derivatives, including this compound, exhibit notable antibacterial properties. For instance, studies have shown that certain β-lactam derivatives demonstrate significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus species. The mechanism of action is often linked to their ability to disrupt bacterial cell wall synthesis by inhibiting transpeptidase enzymes.
Case Study: Antibacterial Efficacy
In a study comparing various azetidine derivatives, this compound showed an inhibition zone (IZ) of up to 31 mm against Staphylococcus aureus at concentrations ranging from 5 to 250 mg/mL, demonstrating its potential as an effective antibacterial agent .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models.
Research Findings:
A study highlighted that azetidinone derivatives possess anti-inflammatory activities by modulating pathways involved in inflammation, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Anticancer Activity
Emerging research suggests that this compound may have anticancer properties. Some studies have indicated that azetidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Example Study:
In vitro assays demonstrated that certain azetidine derivatives led to significant reductions in cell viability in cancer cell lines, indicating potential for further development as anticancer agents .
Properties
IUPAC Name |
ethyl 2-(azetidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-7(9)6-8-4-3-5-8/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBGIDBPYOOYGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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